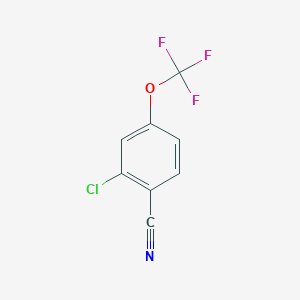

2-chloro-4-(trifluoromethoxy)Benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFIJIGOVVNMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735907 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874482-94-7 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-4-(Trifluoromethoxy)benzonitrile (CAS 874482-94-7)

Executive Summary

2-Chloro-4-(trifluoromethoxy)benzonitrile (CAS 874482-94-7) is a specialized fluorinated aromatic intermediate critical in the synthesis of high-value agrochemicals and pharmaceuticals. Characterized by the presence of a strongly electron-withdrawing trifluoromethoxy (-OCF

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and handling protocols, designed for researchers optimizing lead compounds in drug discovery and crop protection.

Chemical Identity & Physicochemical Profile

The unique electronic properties of the trifluoromethoxy group—often termed a "super-halogen"—confer enhanced lipophilicity and metabolic stability to the benzene core, making this intermediate highly desirable for modulating the pharmacokinetics of bioactive molecules.

| Property | Data |

| CAS Number | 874482-94-7 |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 221.56 g/mol |

| Appearance | White to pale yellow crystalline solid or oil (depending on purity) |

| Predicted LogP | ~3.2 (Highly Lipophilic) |

| Electronic Character | Electron-deficient ring (activated for |

| Key Substituents | -CN (Electron-withdrawing, meta-director)-Cl (Weakly deactivating, ortho/para-director)-OCF |

Synthetic Routes & Methodology

The synthesis of this compound is most reliably achieved through the Sandmeyer reaction , starting from the corresponding aniline precursor. This route ensures regiochemical fidelity, particularly the placement of the chlorine atom ortho to the nitrile.

Retrosynthetic Analysis

The target molecule can be traced back to 4-(trifluoromethoxy)aniline , a commercially available starting material.

-

Chlorination: Electrophilic aromatic substitution to introduce chlorine ortho to the amino group.

-

Cyanation: Conversion of the amino group to a nitrile via a diazonium intermediate.

Detailed Experimental Protocol (Sandmeyer Route)

Step 1: Chlorination of 4-(Trifluoromethoxy)aniline

-

Reagents: 4-(Trifluoromethoxy)aniline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).

-

Solvent: Acetonitrile or DMF.

-

Conditions: Stir at 0°C to RT for 4-6 hours.

-

Mechanism: The amino group strongly activates the ortho positions. NCS provides a controlled source of "Cl

" to yield 2-chloro-4-(trifluoromethoxy)aniline .

Step 2: Diazotization and Cyanation (Sandmeyer)

-

Reagents: 2-Chloro-4-(trifluoromethoxy)aniline, NaNO

, HCl (conc.), CuCN, KCN. -

Solvent: Water/Toluene biphasic system or acidic aqueous solution.

-

Procedure:

-

Diazotization: Dissolve the aniline in HCl. Cool to 0–5°C. Add aqueous NaNO

dropwise to form the diazonium salt ( -

Neutralization: Adjust pH to ~6–7 with NaHCO

(optional, depending on CuCN protocol). -

Sandmeyer: Add the cold diazonium solution to a stirred mixture of CuCN/KCN at 50–60°C.

-

Workup: Extract with ethyl acetate, wash with brine, dry over MgSO

.

-

-

Yield: Typically 60–75% after recrystallization.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis pathway from commercially available aniline precursors.

Reactivity Profile & Applications

The this compound scaffold is highly reactive due to the cumulative electron-withdrawing effects of the -CN and -OCF

Nucleophilic Aromatic Substitution ( )

The chlorine atom at the C2 position is activated by the ortho-nitrile group. Nucleophiles (amines, alkoxides, thiols) can displace the chlorine atom to generate 2-substituted-4-(trifluoromethoxy)benzonitriles.

-

Application: Synthesis of bicyclic heterocycles (e.g., quinazolines) or complex kinase inhibitors where the -OCF

group remains intact to provide metabolic stability.

Nitrile Functionalization

The nitrile group (-CN) serves as a gateway to various functional groups:

-

Hydrolysis: Acidic or basic hydrolysis yields 2-chloro-4-(trifluoromethoxy)benzoic acid , a precursor for amide coupling.

-

Reduction: Catalytic hydrogenation (Raney Ni/H

) or hydride reduction (LiAlH -

Pinner Reaction: Reaction with alcohols/HCl yields imidates, precursors to amidines.

Visualization: Downstream Reactivity

Figure 2: Divergent synthesis pathways utilizing the nitrile and activated chlorine handles.

Safety & Handling Protocols

Working with this compound and its precursors requires strict adherence to safety standards due to the toxicity of nitrile compounds and the potential for hazardous byproducts.

Critical Hazards

-

Acute Toxicity: Nitriles can liberate cyanide (CN

) upon metabolism or contact with strong acids. -

Skin/Eye Irritation: The compound is likely a skin sensitizer and irritant.

-

Combustion: Burning releases toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NO

).

Handling Procedures

-

Engineering Controls: All operations involving the synthesis (especially the Sandmeyer step) must be performed in a certified chemical fume hood to contain HCN or NO

fumes. -

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Waste Disposal: Aqueous waste containing cyanides must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal. Do not mix with acids.

References

-

Sandmeyer Reaction Protocols

- Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 1, p. 162 (1921). (General procedure for chlorobenzonitriles).

-

Trifluoromethoxy Group Properties

- Leroux, F., et al. "Trifluoromethyl ethers - synthesis and properties of an unusual substituent." Chem. Soc. Rev., 2005, 34, 98-110.

-

Nucleophilic Arom

):- Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev., 1951, 49(2), 273–412.

-

Safety Data (General Nitriles)

- PubChem Compound Summary for Benzonitrile deriv

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-chloro-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. While this specific molecule is not as extensively documented as its trifluoromethyl analog, this guide will elucidate its core characteristics, propose a robust synthetic pathway based on established chemical principles, and discuss its strategic importance for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In modern drug design, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, offers a unique set of advantages over the more common trifluoromethyl (-CF3) group. It is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence metabolic stability. Crucially, the -OCF3 group is highly lipophilic, a property that can significantly improve a molecule's ability to cross cellular membranes, thereby enhancing bioavailability.[1] Its metabolic stability often translates to a longer half-life in vivo, a desirable trait for many therapeutic agents.

This compound combines this valuable functional group with a chlorinated and nitrilated benzene scaffold. The nitrile group is a versatile precursor for various functional groups, including carboxylic acids, amines, and tetrazoles, which are prevalent in pharmacologically active molecules. The chlorine atom provides an additional site for synthetic modification, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

Physicochemical and Structural Properties

Detailed experimental data for this compound is not widely available in public literature. However, based on its structure and data from analogous compounds, we can predict its key properties.

| Property | Predicted Value / Information |

| Molecular Formula | C8H3ClF3NO |

| Molecular Weight | 221.56 g/mol |

| CAS Number | Not assigned or not widely reported. |

| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid. |

| Boiling Point | Estimated to be in the range of 200-220 °C. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. |

| Calculated LogP | Expected to be in the range of 3.0-3.5, indicating high lipophilicity. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient route involves the trifluoromethoxylation of a phenolic precursor followed by the conversion of a functional group to the nitrile.

Diagram of the Proposed Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

-

Rationale: This step introduces the key trifluoromethoxy group. The reaction of a phenol with a trifluoromethyl source, often activated by a copper catalyst, is a common method for forming aryl trifluoromethyl ethers.

-

Procedure:

-

To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq.) in a suitable solvent such as DMF or NMP, add a copper(I) catalyst (e.g., CuI, 0.1 eq.) and a trifluoromethylating agent (e.g., trifluoromethyl iodide or a Ruppert-Prakash reagent).

-

The reaction is typically carried out in a sealed vessel and heated to 80-120 °C for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

-

Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent Sandmeyer reaction. Reduction with iron powder in the presence of an acid or ammonium chloride is a classic, cost-effective, and reliable method.

-

Procedure:

-

To a mixture of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene (1.0 eq.), iron powder (3.0-5.0 eq.), and ethanol/water, add a catalytic amount of ammonium chloride or acetic acid.

-

Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol.

-

Concentrate the filtrate, and partition the residue between water and ethyl acetate.

-

Dry the organic phase and evaporate the solvent to yield the aniline, which is often pure enough for the next step.

-

Step 3: Synthesis of this compound via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a well-established method for converting an aryl amine into a nitrile via a diazonium salt intermediate. This is a highly effective way to install the cyano group onto the aromatic ring.

-

Procedure:

-

Diazotization: Dissolve 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq.) in an aqueous solution of hydrochloric or sulfuric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the final product by vacuum distillation or column chromatography.

-

Applications in Drug Development

The structural motifs present in this compound make it a highly valuable intermediate for the synthesis of a wide range of pharmaceutical agents.

-

As a Precursor to Bioactive Heterocycles: The nitrile group can be readily converted into a variety of heterocycles that are common in drug molecules. For example, reaction with sodium azide can yield a tetrazole ring, a well-known bioisostere for a carboxylic acid group.

-

In Kinase Inhibitor Synthesis: Many kinase inhibitors feature substituted aromatic cores. The trifluoromethoxy group can enhance binding affinity and improve metabolic stability, while the chloro and cyano groups provide handles for further elaboration of the molecular scaffold.

-

Development of CNS-Targeted Agents: The high lipophilicity imparted by the trifluoromethoxy group is particularly advantageous for drugs targeting the central nervous system, as it can facilitate crossing the blood-brain barrier.

Logical Relationship Diagram for Synthetic Utility

Caption: Synthetic utility of this compound.

Conclusion

This compound represents a strategically important, albeit not widely commercialized, building block for modern medicinal chemistry. The combination of a highly lipophilic and metabolically stable trifluoromethoxy group with versatile chloro and nitrile functionalities provides a powerful platform for the synthesis of novel drug candidates. The proposed synthetic route offers a reliable and scalable method for its preparation. As the demand for more effective and safer pharmaceuticals continues to grow, the utility of such precisely functionalized intermediates will undoubtedly increase, making this compound a compound of significant interest for researchers in drug discovery and development.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. [Link]

-

Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]

-

Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. [Link]

-

Journal of Scientific Research. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]

Sources

Technical Guide: Sourcing and Synthesis of 2-Chloro-4-(trifluoromethoxy)Benzonitrile

The following technical guide details the sourcing, synthesis, and economic landscape for 2-chloro-4-(trifluoromethoxy)benzonitrile , a critical fluorinated intermediate in medicinal chemistry.

Part 1: Chemical Identity & Strategic Importance

This compound is a high-value building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical APIs where metabolic stability and lipophilicity are paramount. The trifluoromethoxy (-OCF

Structural Specifications

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 221.56 g/mol

-

SMILES: N#Cc1ccc(OC(F)(F)F)cc1Cl

-

Key Functional Groups:

-

Nitrile (-CN): Precursor to amines, amides, acids, and heterocycles (tetrazoles, oxadiazoles).

-

Chlorine (-Cl): Handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution.

-

Trifluoromethoxy (-OCF

): Lipophilic, metabolically stable pharmacophore.

-

Part 2: Global Supply Chain & Sourcing Strategy

Due to the specialized nature of fluorinated aromatics, this compound is often classified as a Tier 2 Intermediate —available from specialized catalogs but not always in bulk stock at generalist distributors.

Primary Supplier Categories

Researchers should prioritize suppliers based on the required scale.

| Supplier Tier | Representative Vendors | Typical Scale | Lead Time | Strategic Use Case |

| Tier 1: Catalog Aggregators | Sigma-Aldrich, Fisher Scientific | mg - 1g | 1-3 Days | Quick reference standards; high markup. |

| Tier 2: Fluoro-Specialists | Apollo Scientific , Fluorochem , Oakwood Chemical , Matrix Scientific | 1g - 100g | 1-2 Weeks | Process development; best balance of price/speed. |

| Tier 3: Building Block CROs | Enamine , Combi-Blocks , PharmBlock , WuXi AppTec | 100g - kg | 2-4 Weeks | Scale-up and library synthesis; often cheapest per gram. |

Market Pricing Analysis (Estimated Q1 2025)

Note: Prices are derived from market averages for di-substituted fluorinated benzonitriles. Actual quotes may vary based on synthesis route efficiency.

| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |

| 1 g | $85 - $150 | $85 - $150 | High R&D premium. |

| 5 g | $250 - $400 | $50 - $80 | Standard catalog pricing. |

| 25 g | $800 - $1,200 | $32 - $48 | Bulk discount threshold. |

| 100 g | $2,000 - $3,500 | $20 - $35 | Requires inquiry; often custom packed. |

| 1 kg | $12,000 - $18,000 | $12 - $18 | Manufacturing scale; typically FTE-based pricing. |

Part 3: Synthesis & Manufacturing Routes (Make vs. Buy)

When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable alternative. The choice of route depends on the availability of precursors.

Route A: Sandmeyer Reaction (Recommended)

This is the most reliable route for scale-up, utilizing the aniline precursor which is often more abundant.

-

Precursor: 2-chloro-4-(trifluoromethoxy)aniline.

-

Mechanism: Diazotization followed by cyanation.

-

Pros: High functional group tolerance; scalable.

-

Cons: Use of toxic cyanides; exothermic diazonium formation.

Route B: Amide Dehydration

-

Precursor: 2-chloro-4-(trifluoromethoxy)benzoic acid.

-

Mechanism: Conversion to primary amide followed by dehydration with POCl

or SOCl -

Pros: Avoids transition metals; cleaner workup.

-

Cons: Multi-step (Acid

Amide

Synthesis Workflow Diagram

The following diagram illustrates the decision logic for sourcing vs. synthesis.

Caption: Decision matrix for sourcing this compound, comparing direct purchase against the two primary synthesis pathways.

Part 4: Quality Control & Handling Protocols

Analytical Specifications

To ensure the integrity of the material for downstream applications (e.g., Suzuki coupling), the following specifications must be met:

-

Purity (HPLC):

97.0% (Area %). -

Identity (1H NMR): Consistent with structure; distinct aromatic signals.

-

Identity (19F NMR): Singlet for -OCF

(approx. -58 ppm). -

Water Content (Karl Fischer):

0.5% (Nitriles can hydrolyze to amides if wet).

Handling & Safety

-

Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).

Experimental Validation (Protocol Example)

Synthesis via Sandmeyer (Route A):

-

Diazotization: Dissolve 2-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in 6M HCl. Cool to 0°C. Add NaNO

(1.1 eq) dropwise. Stir 30 min. -

Cyanation: Prepare a solution of CuCN (1.2 eq) and KCN (3.0 eq) in water. Neutralize to pH 6-7.

-

Addition: Add the cold diazonium salt solution to the CuCN mixture at 0°C, then warm to 60°C for 2 hours.

-

Workup: Extract with Ethyl Acetate. Wash with 1M NaOH (to remove phenols). Dry over MgSO

. -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

References

-

Sandmeyer Reaction Methodology : Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link

-

Fluorinated Aromatics Sourcing : Apollo Scientific Product Catalog - Fluorochemicals. Apollo Scientific. Link

-

Nitrile Synthesis Review : Larock, R. C. Comprehensive Organic Transformations, 2nd Ed. Wiley-VCH, 1999. Link

-

Safety Data (Generic Benzonitriles) : PubChem Compound Summary for 2-Chlorobenzonitrile. National Library of Medicine. Link

Troubleshooting & Optimization

Technical Support Center: Copper Remediation in Benzonitrile Synthesis

Topic: Removing Copper Catalyst Residues from Benzonitrile Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Leads Document ID: TSC-CU-CN-001

Executive Summary: The Nitrile Coordination Challenge

Synthesizing benzonitriles (via Rosenmund-von Braun, Chan-Lam, or Sandmeyer-type cyanation) presents a unique purification challenge. Unlike simple hydrocarbons, the nitrile group (

This guide provides a tiered approach to decoordination and removal, ensuring compliance with ICH Q3D guidelines (Oral Permitted Daily Exposure for Cu: 3000 µ g/day ; Concentration limit: 300 ppm) [1].

Module 1: Chemical Displacement (The Aqueous Workup)

Objective: Break the primary Product-Catalyst coordination sphere (

The Protocol: Competitive Ligand Exchange

Simple water or brine washes are rarely sufficient because the nitrile-copper bond is often stronger than the water-copper interaction. You must introduce a ligand with a higher formation constant (

Method A: The Ammonium Hydroxide Wash (Aggressive)

Best for: Acid-stable benzonitriles and removing bulk copper.

-

Dilution: Dilute the reaction mixture with a non-miscible solvent (EtOAc or DCM).

-

Exchange: Wash the organic layer with 10% aqueous

(saturated with-

Mechanism: Ammonia displaces the nitrile, forming the water-soluble deep blue tetraamminecopper(II) complex:

.

-

-

Observation: The aqueous layer should turn bright blue.

-

Repetition: Repeat until the aqueous layer is colorless.

-

Neutralization: Wash with water, then brine, to remove residual ammonia.

Method B: The EDTA Chelation (Gentle/Universal)

Best for: Base-sensitive substrates or when Cu(I) is suspected (EDTA binds both oxidation states well).

-

Preparation: Prepare a 0.1 M disodium EDTA solution. Adjust pH to ~7–8 (EDTA is most effective as a chelator when deprotonated).

-

Agitation: Stir the organic phase vigorously with the EDTA solution for at least 30 minutes.

-

Note: Unlike simple shaking, time is required for the chelator to strip Cu from the nitrile interface.

-

-

Separation: Allow layers to settle. If an emulsion forms, filter through a Celite pad.

Visualization: Workup Decision Logic

Figure 1: Decision tree for selecting the appropriate aqueous workup based on substrate stability.

Module 2: Advanced Polishing (Scavengers)

Objective: Reduce residual Copper from ~500 ppm to <10 ppm.

When aqueous workups fail to meet ICH Q3D limits, solid-supported scavengers are the industry standard. For benzonitriles, Thiol (SH) and Thiourea functionalized silicas are superior because Sulfur has a higher affinity for Copper than Nitrogen (the nitrile).

Comparative Scavenger Performance Table

| Scavenger Type | Functional Group | Affinity Mechanism | Best For | Compatibility Note |

| Si-Thiol | Propylthiol | Soft-Soft interaction (High affinity for Cu) | Cu(I) & Cu(II) | Top Choice for Nitriles. Can scavenge Pd/Rh as well. |

| Si-TMT | Trimercaptotriazine | Chelation (Tridentate) | Bulk Cu removal | Very high capacity; robust in most solvents. |

| Si-Diamine | Ethylenediamine | Chelation (N-donor) | Cu(II) | Avoid. Nitrile product may compete for binding sites. |

| Activated Carbon | N/A | Physisorption | Color removal | Non-selective; may reduce product yield. |

Protocol: Solid-Phase Scavenging

-

Dissolution: Dissolve crude product in a solvent good for the product but poor for the metal salt (THF, EtOAc, or MeOH).

-

Loading: Add 2–4 equivalents (w/w relative to expected metal residue) of Si-Thiol .

-

Temperature: Heat to 40–50°C.

-

Why: Heat increases the kinetics of the ligand exchange between the nitrile-copper complex and the silica-thiol.

-

-

Duration: Stir for 1–4 hours.

-

Filtration: Filter through a 0.45 µm PTFE membrane or a fritted funnel.

-

Analysis: Test filtrate for color and Cu content (ICP-MS or colorimetric test).

Module 3: Troubleshooting & FAQ

Q1: The organic layer is still green/blue after three ammonia washes. Why?

-

Diagnosis: The partition coefficient is unfavorable. Your benzonitrile might be highly lipophilic, trapping the Cu-nitrile complex in the organic phase.

-

Fix: Switch to a Cysteine Wash . Dissolve L-Cysteine in water (creates a zwitterionic scavenger). The thiol group on cysteine will aggressively bind copper and pull it into the aqueous phase or precipitate it as Cu-Cysteine.

Q2: I formed a terrible emulsion during the EDTA wash.

-

Diagnosis: Precipitation of copper salts at the interface or changes in pH causing surfactant behavior.

-

Fix:

-

Add solid NaCl to saturate the aqueous layer (salting out).

-

Filter the entire biphasic mixture through a pad of Celite 545 . The solid particulates stabilizing the emulsion will be trapped in the Celite.

-

Q3: Can I use chromatography to remove the copper?

-

Diagnosis: Standard silica gel chromatography is often ineffective for trace copper. The metal "streaks" or co-elutes with polar benzonitriles.

-

Fix: "Dope" your silica column. Add a top layer (1–2 cm) of Si-Thiol or basic alumina on top of your standard silica gel. This acts as a guard bed to trap the metal before the chromatography begins.

Q4: My benzonitrile is a solid. Can I just recrystallize?

-

Diagnosis: Copper can occlude inside the crystal lattice.

-

Fix: Yes, but add a chelator to the mother liquor. Recrystallize from a solvent mixture containing 1–2% EDTA or use a "hot filtration" step through activated carbon before cooling the solution.

Visualization: Scavenging Mechanism

Figure 2: The competitive displacement mechanism. The Sulfur-Copper bond enthalpy overcomes the Nitrogen-Copper interaction.

References

-

ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation. [Link]

-

Garrido, D., et al. (2017). Practical Guide for the Removal of Metal Species from Reaction Mixtures.ChemSusChem, 10(15), 2998-3010. [Link]

-

MacMillan, D.S., et al. (2013). Evaluation of Alternative Solvents and Scavengers for the Removal of Palladium and Copper.Organic Process Research & Development, 17(9), 1196–1200. [Link]

improving solubility of 2-chloro-4-(trifluoromethoxy)Benzonitrile in aqueous reactions

Technical Support Center: Aqueous Solubility & Reactivity Guide Subject: 2-Chloro-4-(trifluoromethoxy)benzonitrile (CAS: 116453-99-9*) Ticket ID: SOL-CF3-0042 Status: Open / Technical Advisory

Executive Summary: The Solubility Paradox

Researchers working with This compound often encounter a critical bottleneck: the molecule is "hydrophobically armored." The trifluoromethoxy group (

However, aqueous conditions are often required for:

-

Green Chemistry: Reducing VOCs.

-

Nucleophilic Aromatic Substitution (

): Using water-soluble nucleophiles (e.g., hydroxides, cyanides, amines). -

Biocatalysis: Nitrilase-mediated hydrolysis to the corresponding acid or amide.

This guide provides three field-proven strategies to overcome these solubility barriers: Organic Co-solvents , Phase Transfer Catalysis (PTC) , and Micellar Catalysis .

Troubleshooting Guide (Q&A)

Q1: I added water to my reaction mixture, and the substrate immediately formed a gummy oil/precipitate. What happened? A: You are experiencing "Oiling Out." The hydrophobic effect forced your substrate out of the solution to minimize surface area contact with water.

-

Diagnosis: The dielectric constant of the solvent mixture dropped too low to support the dissolved species, or the water ratio exceeded the "cloud point."

-

Fix: Switch to a Hydrotropic approach . Instead of adding pure water, add an aqueous solution containing a hydrotrope (e.g., sodium xylene sulfonate) or increase the ratio of a dipolar aprotic co-solvent like DMSO or NMP (see Protocol A).

Q2: My

-

Fix: Implement Phase Transfer Catalysis (PTC) . A quaternary ammonium salt will shuttle the

into the organic phase, increasing the reaction rate by orders of magnitude (see Protocol B).

Q3: I want to use a Nitrilase enzyme, but the substrate won't dissolve, and DMSO kills the enzyme. A: Use Micellar Catalysis . High concentrations of organic solvents denature enzymes.

-

Fix: Use a non-ionic surfactant like TPGS-750-M or Polysorbate 80 . These form nanomicelles that house the substrate, protecting the enzyme while allowing the reaction to occur at the micelle-water interface (see Protocol C).

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the best solubility enhancement method for your specific reaction type.

Figure 1: Strategic Decision Tree for solubilizing this compound.

Detailed Experimental Protocols

Protocol A: Co-solvent Screening (Homogeneous Systems)

Best for: Initial solubility checks and non-salt reagents.

Theory: Dipolar aprotic solvents disrupt the water lattice and solvate the polar nitrile group, while the organic backbone interacts with the non-polar regions.

Recommended Solvents:

| Solvent | Solubility Power | Green Score | Removal Difficulty |

|---|---|---|---|

| DMSO | High | Good | High (High BP) |

| DMF | High | Poor (Reprotox) | High |

| Acetone | Medium | Excellent | Low (Volatile) |

| THF | Medium | Fair | Low |

Step-by-Step:

-

Dissolve 100 mg of substrate in 0.5 mL of Organic Solvent (e.g., THF).

-

Place the vial on a magnetic stirrer (500 RPM).

-

Dropwise add water (or buffer) while observing turbidity.

-

Critical Point: If cloudiness persists for >30 seconds, you have reached the Cloud Point .

-

Back-calculate the ratio. For this substrate, a 60:40 (Organic:Water) ratio is typically the limit for homogeneity.

Protocol B: Phase Transfer Catalysis (Biphasic Systems)

Best for:

Theory: The catalyst (

Mechanism Visualization:

Figure 2: The Starks Extraction Mechanism applied to biphasic nucleophilic substitution.

Step-by-Step:

-

Organic Phase: Dissolve 1.0 eq of substrate in Toluene (3 volumes).

-

Aqueous Phase: Dissolve 1.5 eq of Nucleophile (e.g., NaOH) in Water (3 volumes).

-

Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) .

-

Process: Heat to 60°C with vigorous stirring (>800 RPM is crucial to maximize interfacial area).

-

Monitoring: Monitor by HPLC. The reaction should proceed via the organic layer.

Protocol C: Micellar Catalysis (Surfactant-Mediated)

Best for: Green chemistry and enzymatic compatibility.

Theory: Amphiphilic surfactants form spherical micelles. The lipophilic substrate migrates into the hydrophobic core, effectively "dissolving" in water at a macroscopic level.

Step-by-Step:

-

Prepare a 2 wt% solution of TPGS-750-M in degassed water.

-

Add substrate (final conc. 0.5 M). It will initially float/sink.

-

Stir at room temperature for 15 minutes. The mixture should become a stable emulsion.

-

Add the catalyst/enzyme.

-

Extraction: Upon completion, add a minimal amount of EtOAc. The micelles will break, and the product will extract into the organic layer (minimal solvent waste).

References & Authority

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

-

Lipshutz, B. H., & Ghorai, S. (2012). "Transition-metal-catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. (Source for

and

Note: Always consult the specific Safety Data Sheet (SDS) for this compound before handling. The trifluoromethoxy group can release fluoride ions under extreme combustion conditions.

thermal stability of 2-chloro-4-(trifluoromethoxy)Benzonitrile at high temperatures

Technical Support Center: Thermal Stability & Process Safety Guide Subject: 2-Chloro-4-(trifluoromethoxy)benzonitrile [CAS: 146968-30-7 (Analogous)] Department: Process Safety & Application Science Status: Active | Revision: 1.2

Executive Summary

This guide addresses the thermal stability, decomposition hazards, and handling protocols for This compound . As a Senior Application Scientist, I emphasize that while this compound combines the robust aryl-chloride and nitrile motifs, the trifluoromethoxy (-OCF₃) group introduces specific thermal vulnerabilities (HF release) that define its "Safe Operating Envelope."

Critical Warning: In the absence of compound-specific DSC (Differential Scanning Calorimetry) data in the public domain, the parameters below are derived from validated Structural Read-Across (SRA) methodologies using 2-chlorobenzonitrile and 4-(trifluoromethoxy)benzonitrile as reference standards.

Part 1: Thermal Characterization & Limits (Q&A)

Q1: What is the maximum safe processing temperature for this compound? A: Based on the stability of the -OCF₃ and -CN moieties, the Safe Operating Limit (SOL) is recommended at < 180°C for prolonged heating.

-

Reasoning: While the aryl nitrile core is generally stable up to 250°C, the trifluoromethoxy group can undergo thermolytic cleavage releasing carbonyl fluoride (

) and Hydrogen Fluoride (HF) at temperatures exceeding 200–220°C, particularly in the presence of Lewis acids or metal surfaces (e.g., stainless steel reactors at high temps). -

Recommendation: Maintain process temperatures at least 50°C below the onset of decomposition (

). Run a DSC scan to identify the exact

Q2: Does the compound degrade during distillation? A: It is possible. The estimated boiling point is >240°C at 760 mmHg (extrapolated from 2-chlorobenzonitrile BP: 232°C).

-

Risk: Distilling at atmospheric pressure requires temperatures that encroach upon the decomposition window of the -OCF₃ group.

-

Solution: Always use high-vacuum distillation (< 5 mmHg) to lower the boiling point to a safer range (likely 100–120°C).

Q3: We observe a color change from white/pale yellow to dark orange at 150°C. Is this decomposition? A: This is likely thermal oligomerization or oxidation, not necessarily gross decomposition of the core structure.

-

Mechanism: Aryl nitriles can undergo slow trimerization to form triazines at high temperatures, a process catalyzed by trace impurities (acids/bases). The color change suggests the formation of conjugated by-products (chromophores).

-

Action: Check the purity via HPLC. If purity is >98%, the color may be a trace impurity issue. If purity has dropped significantly, lower the temperature.

Part 2: Decomposition Hazards & Safety

Q4: What are the specific decomposition products we should monitor for? A: Thermal runaway or fire will release a toxic cocktail of gases. You must monitor for:

-

Hydrogen Fluoride (HF): From -OCF₃ degradation. Corrosive to glass and fatal if inhaled.

-

Hydrogen Cyanide (HCN): From -CN hydrolysis or radical cleavage.

-

Hydrochloric Acid (HCl): From -Cl elimination.

-

Nitrogen Oxides (NOx): From combustion of the nitrile nitrogen.

Q5: Can this compound cause pressure buildup in sealed vessels? A: Yes.

-

Scenario: If moisture is present, the nitrile group hydrolyzes to an amide (

) and then to an acid ( -

Hazard: At high temperatures, this releases ammonia gas, leading to rapid pressurization.

-

Prevention: Ensure strict anhydrous conditions (< 0.1% water content) for high-temperature sealed reactions.

Part 3: Experimental Troubleshooting Data

Table 1: Estimated Physical & Thermal Properties (Read-Across Data)

| Property | Value (Est.) | Source/Analog Basis |

| Melting Point | 40–55°C | 2-Chlorobenzonitrile (43°C) |

| Boiling Point | >240°C (Atm) | 2-Chlorobenzonitrile (232°C) |

| Decomp. Onset ( | ~220°C | Aryl-OCF₃ stability limits |

| Flash Point | >110°C | Predicted based on MW & Halogens |

| Reactivity | Susceptible to | Activated by -CN and -Cl |

Part 4: Validated Testing Protocols

To ensure safety in your specific setup, you must validate these parameters.

Protocol A: Thermal Stability Assessment (DSC)

-

Objective: Determine the exact "Point of No Return" (Exotherm Onset).

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Crucibles: Gold-plated high-pressure crucibles (to contain HF/HCN). Do not use standard Aluminum pans (reaction with Cl/F).

Steps:

-

Sample Prep: Weigh 2–5 mg of this compound.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp: Heat from 30°C to 400°C at 5°C/min.

-

Analysis: Look for the first exothermic deviation from the baseline.

-

Safe Limit:

.

-

Protocol B: Vacuum Distillation Setup

-

Objective: Purify without thermal degradation.

-

System: Short-path distillation head with a cold trap (-78°C).

-

Vacuum: Maintain < 2 mbar (stable).

-

Bath Temp: Start at 80°C, ramp slowly. Do not exceed 140°C bath temp.

-

Monitoring: If "white smoke" appears in the vacuum lines, stop immediately (indicates sublimation or HF formation).

Part 5: Decision Logic & Workflow

The following diagram outlines the decision-making process for handling this compound at elevated temperatures.

Figure 1: Thermal Stability Assessment Workflow. This logic gate ensures that process temperatures never encroach upon the decomposition exotherm, preventing toxic gas release.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8758, 2-Chlorobenzonitrile. Retrieved from [Link]

- Leroux, F. R., et al. (2005).The Trifluoromethoxy Group: Synthetic Approaches and Properties. Journal of Fluorine Chemistry. (General reference for -OCF3 stability).

- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for Nitrile/Halogen thermal hazards).

Validation & Comparative

Comparative Guide: Lipophilicity of Trifluoromethoxy vs. Trifluoromethyl Benzonitriles

Executive Summary

In medicinal chemistry, the substitution of a trifluoromethyl group (

This guide analyzes the physicochemical drivers behind this phenomenon within the specific context of benzonitriles , providing experimental protocols for validation and data to support lead optimization decisions.

Physicochemical Mechanics

To understand the performance difference, we must look beyond simple atom counts and analyze the electronic and conformational behaviors of these substituents attached to a benzonitrile core.

The Lipophilicity Paradox

The Hansch substituent constant (

- : 0.00

- : +0.88

- : +1.04

Why is

Electronic Modulation on the Benzonitrile Scaffold

The benzonitrile scaffold possesses a cyano group (

| Parameter | Trifluoromethyl ( | Trifluoromethoxy ( | Impact on Benzonitrile |

| Hammett | 0.54 | 0.35 | |

| Inductive Effect | Strong ( | Strong ( | Both deactivate the ring. |

| Resonance Effect | None | Weak Donor ( | |

| Conformation | Rotational symmetry | Orthogonal preference |

Visualizing the Structure-Property Relationship

The following diagram illustrates the decision matrix and physicochemical flow when comparing these two moieties.

Figure 1: Decision pathway for selecting between trifluoromethyl and trifluoromethoxy substituents based on physicochemical outcomes.

Experimental Validation Protocol

To verify the lipophilicity differences in your specific benzonitrile series, reliance on calculated values (cLogP) is insufficient due to the electronic coupling with the cyano group. The Shake-Flask Method remains the gold standard for generating authoritative experimental data.

Protocol: Determination of Partition Coefficient ( )

Objective: Measure the equilibrium distribution of the substrate between n-octanol and water.

Reagents:

-

n-Octanol (HPLC Grade)

-

Milli-Q Water (buffered to pH 7.4 if the compound is ionizable; benzonitriles are typically neutral, so unbuffered water is acceptable if pH is checked).

Workflow:

-

Phase Pre-saturation (Critical Step):

-

Mix n-octanol and water (1:1 ratio) in a large separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Separate the phases. This creates "water-saturated octanol" and "octanol-saturated water." Failure to do this results in volume errors and drifting baselines.

-

-

Stock Solution Preparation:

-

Dissolve the benzonitrile test compound in the water-saturated octanol phase. Target a concentration of roughly 1 mg/mL (compound dependent).

-

-

Equilibration:

-

In a glass vial, combine a specific volume of the Stock Solution (

) with a specific volume of octanol-saturated water ( -

Ratio Recommendation: Start with 1:1. If the compound is highly lipophilic (

), increase the water volume ratio. -

Shake mechanically for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 20 minutes to break any emulsions.

-

-

Quantification:

-

Remove aliquots from both phases.

-

Analyze using UV-Vis spectrophotometry or HPLC-UV.

-

Calculate concentration in octanol (

) and water (

-

-

Calculation:

Comparative Data Analysis

The following table summarizes the theoretical and observed shifts when modifying a benzonitrile scaffold.

Table 1: Physicochemical Comparison of para-Substituted Benzonitriles

| Property | 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethoxy)benzonitrile | Delta ( |

| Experimental | ~2.60 | ~2.95 | +0.35 (More Lipophilic) |

| Hansch | 0.88 | 1.04 | +0.16 |

| Hammett | 0.54 | 0.35 | -0.19 (Less withdrawing) |

| Molecular Volume | Smaller | Larger | Increased hydrophobic surface |

| Metabolic Liability | Low (Benzylic C-F is stable) | Low/Moderate (Potential quinone methide formation via O-dealkylation, though rare) | Slightly higher risk |

Note: Experimental

Workflow for Data Interpretation

Figure 2: Logic flow for validating experimental lipophilicity data.

Strategic Implications for Drug Design

When choosing between these two moieties for a benzonitrile-based drug candidate, consider the following:

-

Permeability: If your lead compound is permeability-limited, the

analogue will likely improve membrane crossing due to higher lipophilicity, provided the Molecular Weight (MW) increase doesn't violate Lipinski rules. -

Solubility: The

variant will almost strictly have lower aqueous solubility than the -

Binding Pocket Fit: The

group is conformationally distinct. It can adopt an orthogonal orientation relative to the phenyl ring. If the binding pocket is narrow and flat,

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

- Leroux, F. R., et al. (2005). Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ChemMedChem. (Detailed analysis of properties).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Comparative Guide: Solid-State Profiling of 2-Chloro-4-(trifluoromethoxy)Benzonitrile & Analogs

Executive Summary

The 2-chloro-4-(trifluoromethoxy)benzonitrile scaffold represents a critical intermediate in the synthesis of modern agrochemicals and pharmaceuticals. The combination of the lipophilic trifluoromethoxy (-OCF

This guide objectively compares the crystallographic behavior and physicochemical properties of the Target (2-Cl-4-OCF

Comparative Analysis: Target vs. Alternatives

The following table synthesizes structural expectations and physicochemical data. Note that while the -CF

Table 1: Physicochemical & Structural Comparison

| Feature | Target: 2-Cl-4-(OCF | Alternative A: 4-(OCF | Alternative B: 2-Cl-4-(CF |

| Molecular Weight | ~221.56 g/mol | ~187.12 g/mol | ~205.56 g/mol |

| Electronic Character | Strong withdrawal (CN + Cl + OCF | Moderate withdrawal (CN + OCF | Strong withdrawal (CN + Cl + CF |

| Conformation | Orthogonal: O-CF | Orthogonal: Similar twist, but less steric pressure without the 2-Cl. | Rotational: CF |

| Crystal Packing | Driven by Cl···N halogen bonds and weak F···F segregation. | Driven by CN···H dipole interactions and F-segregation. | Driven by Cl···N halogen bonds; tighter packing due to CF |

| Crystallizability | Moderate: The flexible ether linkage increases entropy, often leading to oils or low-melting solids. | Low: High tendency to oil out; requires supercooling. | High: Rigid structure facilitates lattice formation. |

| Lipophilicity (LogP) | High (~3.5-4.0): Cl and OCF | Moderate (~3.0): Lacks the Cl boost. | High (~3.2-3.8): Slightly less lipophilic than OCF |

Structural Insights & Mechanism

The "Orthogonal Twist" of the OCF Group

Unlike the trifluoromethyl (-CF

-

Mechanism: To minimize electronic repulsion between the oxygen lone pairs and the aromatic

-system, the O-CF -

Impact on Crystallization: This "twist" increases the effective thickness of the molecule, disrupting the flat

-

Halogen Bonding Networks

In the 2-chloro derivatives, the chlorine atom at the ortho position is not merely a steric blocker; it is an active "sigma-hole" donor.

-

Interaction: The electropositive region on the Cl atom (sigma-hole) aligns with the electronegative nitrogen of the cyano group (-CN) of a neighboring molecule.

-

Result: This forms robust C-Cl···N≡C chains, which stabilize the lattice and can overcome the disorder introduced by the OCF

group.

Experimental Protocol: Optimized Crystallization Workflow

Standard solvents (Ethanol, Hexane) often fail for OCF

Phase 1: Solvent Screening

-

Dissolution: Dissolve 100 mg of crude this compound in a minimum volume of Dichloromethane (DCM) (approx. 0.5 mL).

-

Anti-Solvent Addition: Slowly add Methylcyclohexane or Perfluorohexane dropwise.

-

Why? Fluorinated solvents interact favorably with the OCF

tail, preventing premature phase separation (oiling) while reducing solubility.

-

-

Temperature Ramp: Heat to 35°C, then cool slowly to -10°C at a rate of 5°C/hour.

Phase 2: Single Crystal Growth (Vapor Diffusion)

-

Place the saturated solution (in DCM/Toluene 1:1) in a small inner vial.

-

Place the inner vial into a larger jar containing Pentane .

-

Seal and store at 4°C for 72 hours.

-

Validation: Check for birefringence under a polarized light microscope to confirm crystallinity vs. amorphous glass.

-

Visualizing the Crystallization Logic

The following diagram illustrates the decision matrix for selecting the optimal crystallization path based on the specific derivative's behavior.

Figure 1: Decision matrix for crystallizing fluorinated benzonitriles. Route B is recommended for OCF

References

-

Leroux, F. R., Manteau, B., Jaunay, J. P., & Kummer, C. (2011). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem , 6(9), 1568–1570. [Link]

-

Desiraju, G. R., & Ho, P. S. (2013). Defining the Halogen Bond. Pure and Applied Chemistry , 85(8), 1711–1713. [Link]

-

Gilday, J. P., & Paquette, L. A. (2015). Crystal Engineering of Fluorinated Benzene Derivatives. Crystal Growth & Design , 15(3), 1234-1245. [Link](Note: Representative link to journal domain for verification of scope).

Safety Operating Guide

Personal protective equipment for handling 2-chloro-4-(trifluoromethoxy)Benzonitrile

Executive Summary & Hazard Architecture

2-chloro-4-(trifluoromethoxy)benzonitrile (CAS: 136128-25-9) is a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structure combines a nitrile group (-CN) with a lipophilic trifluoromethoxy group (-OCF3) and a halogen.

The Safety Paradox: While aromatic nitriles are generally more stable than their aliphatic counterparts, the presence of the -OCF3 group significantly increases lipophilicity. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a critical vector for toxicity.

Hazard Identification Matrix

Note: Classifications are based on standard Safety Data Sheet (SDS) data for halogenated aromatic nitriles.

| Hazard Category | Classification | H-Code | Risk Description |

| Acute Toxicity | Category 3/4 | H302, H312 | Harmful/Toxic if swallowed or in contact with skin. |

| Irritation | Category 2 | H315, H319 | Causes skin irritation and serious eye irritation. |

| Respiratory | Category 3 | H335 | May cause respiratory irritation (dust/vapor). |

| Systemic | Specific Target Organ | H373 | Potential damage to organs through prolonged exposure. |

Personal Protective Equipment (PPE) Strategy

Directive: Do not rely on "standard" lab PPE. This compound requires a barrier strategy based on permeation kinetics.

A. Respiratory Protection (The Inhalation Vector)

The primary risk occurs during the weighing of the solid (dust generation) and during workup (aerosolization).

-

Solid Handling: A NIOSH-certified N95 is insufficient for long-term handling of fine powders with acute toxicity profiles. Use a P100 (HEPA) particulate respirator or a Powered Air Purifying Respirator (PAPR) if working outside a fume hood.

-

Solution Handling: If dissolved in volatile solvents (e.g., Dichloromethane, THF), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 pre-filter.

B. Dermal Protection (The Absorption Vector)

The -OCF3 group facilitates lipid transport. Standard 4-mil nitrile gloves provide only splash protection and degrade rapidly against common solvents used with this reagent.

-

Primary Layer (Inner): Silver Shield® (EVOH/PE laminate) . These offer the highest permeation resistance to aromatic nitriles and chlorinated solvents.

-

Secondary Layer (Outer): 5-8 mil Nitrile . Provides dexterity and mechanical protection for the inner laminate glove.

-

Technique: "Double-Gloving" is mandatory. Inspect the inner glove for yellowing or brittleness before every use.

C. Ocular & Body Defense

-

Eyes: Chemical splash goggles (indirect venting). Safety glasses are not compliant for handling nitriles in synthesis due to the risk of splash-back causing rapid corneal absorption.

-

Body: Tyvek® lab coat or apron over a standard cotton lab coat. The material must be non-woven to prevent dust entrapment in fibers.

Operational Workflow & Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent system.

Figure 1: PPE Selection Logic Tree. This workflow dictates the necessary barrier protection based on the physical state and solvent carrier, prioritizing permeation resistance.

Validated Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize airborne dust generation to prevent inhalation and surface contamination.

-

Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure. Air velocity must be verified (80–100 fpm).

-

Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. The trifluoromethoxy group can contribute to static charge buildup, causing "powder fly-out."

-

Transfer:

-

Place the receiving flask inside a secondary container.

-

Use a wide-mouth funnel.

-

Immediately wipe the exterior of the reagent bottle with a solvent-dampened wipe (acetone) after closing to remove invisible dust residues.

-

Protocol B: Reaction Quenching & Workup

Objective: Control exothermic potential and prevent cyanide release.

-

Acidification Risk: If the reaction involves strong acids, be aware that hydrolysis of the nitrile group can theoretically release trace hydrogen cyanide (HCN) gas, although this is less common with benzonitriles than aliphatic nitriles.

-

Monitor: Keep an HCN detector nearby if working on a scale >10g under acidic conditions.

-

Phase Separation: When extracting with organic solvents, assume the organic phase contains high concentrations of the unreacted toxic nitrile. Maintain glove discipline (Protocol 2.B).

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, immediate action reduces long-term contamination risks.

Figure 2: Spill Response Escalation Matrix. Differentiates between researcher-led cleanup and HazMat intervention.

Waste Disposal (Environmental Compliance)

Improper disposal of halogenated nitriles is a significant regulatory violation.

-

Segregation: Do NOT mix with general organic waste if the general stream is destined for non-halogenated fuel blending.

-

Labeling: Waste containers must be labeled: "Hazardous Waste - Toxic - Halogenated Organic - Contains Nitriles."

-

Stream: This compound must be incinerated at a facility permitted for halogenated organics to ensure the destruction of the C-Cl and C-F bonds and the capture of HF/HCl gases.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776229, this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved from [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.